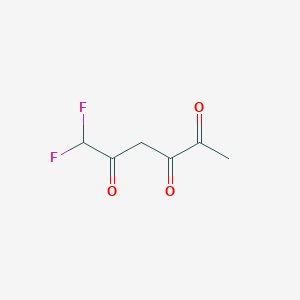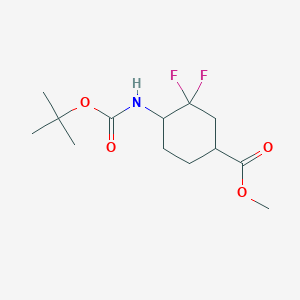![molecular formula C15H27NO3 B13331901 tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13331901.png)
tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate: is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which can impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new compounds with desired properties .
Biology and Medicine: In biology and medicine, this compound has shown potential as a scaffold for the development of new drugs. Spirocyclic compounds are known for their ability to interact with biological targets in unique ways, making them valuable in drug discovery .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its rigid structure can impart stability and strength to materials, making it useful in various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins and other biological molecules, potentially inhibiting their function. This compound has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a target for the development of new antituberculosis drugs .
Comparison with Similar Compounds
- tert-Butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-11-5-4-8-15(16)9-6-12(17)7-10-15/h12,17H,4-11H2,1-3H3 |
InChI Key |
QIESHTZMGMILQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13331845.png)
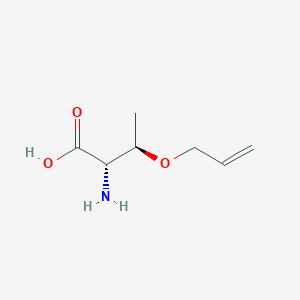
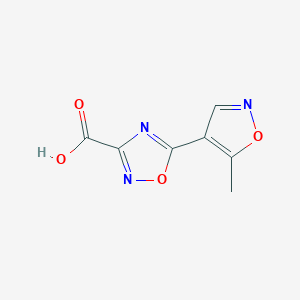
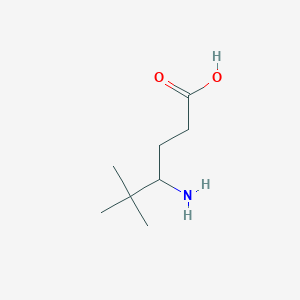
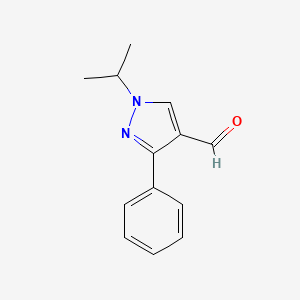

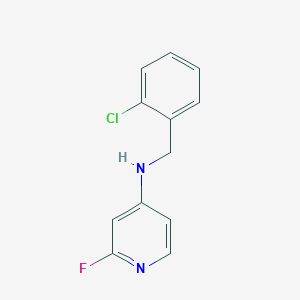
![Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13331884.png)
![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13331889.png)


amine](/img/structure/B13331915.png)
